molecular formula C13H20O2 B2751808 [4-(Hexyloxy)phenyl]methanol CAS No. 3256-38-0

[4-(Hexyloxy)phenyl]methanol

Cat. No.: B2751808
CAS No.: 3256-38-0
M. Wt: 208.301
InChI Key: XGKWWRJIRRINEJ-UHFFFAOYSA-N
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Description

[4-(Hexyloxy)phenyl]methanol: is an organic compound with the molecular formula C13H20O2 It is characterized by a phenyl ring substituted with a hexyloxy group at the para position and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Hexyloxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzaldehyde with hexyl bromide in the presence of a base such as potassium carbonate to form 4-(hexyloxy)benzaldehyde . This intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: alkylation of 4-hydroxybenzaldehyde followed by reduction. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Hexyloxy)phenyl]methanol can undergo oxidation reactions to form or depending on the oxidizing agent used.

    Reduction: The compound itself is typically synthesized through reduction of .

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: is commonly used for the reduction of aldehydes to alcohols.

    Substitution: Reagents such as can be used to convert the hydroxyl group into a tosylate, which can then undergo further substitution reactions.

Major Products:

    Oxidation: 4-(Hexyloxy)benzaldehyde, 4-(Hexyloxy)benzoic acid

    Reduction: this compound

    Substitution: Various substituted phenylmethanols depending on the substituent introduced.

Scientific Research Applications

Chemistry: [4-(Hexyloxy)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound is studied for its potential effects on cell function and signal transduction. It may also be explored for its potential therapeutic properties, although specific applications in medicine are still under investigation.

Industry: The compound is used in the development of materials with specific properties, such as liquid crystals and polymers. Its ability to undergo various chemical reactions makes it a versatile component in industrial applications.

Mechanism of Action

The mechanism by which [4-(Hexyloxy)phenyl]methanol exerts its effects is primarily through its interactions with cellular components. The hydroxyl group can form hydrogen bonds with proteins and other biomolecules, potentially affecting their function. Additionally, the hexyloxy group can influence the compound’s hydrophobicity, affecting its distribution within biological systems .

Comparison with Similar Compounds

  • 4-(Hexyloxy)benzaldehyde
  • 4-(Hexyloxy)benzoic acid
  • 4-(Hexyloxy)phenol

Comparison: Compared to its analogs, [4-(Hexyloxy)phenyl]methanol is unique due to the presence of both a hydroxyl group and a hexyloxy group on the phenyl ring. This combination of functional groups allows it to participate in a wider range of chemical reactions and makes it more versatile in scientific research and industrial applications .

Properties

IUPAC Name

(4-hexoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-2-3-4-5-10-15-13-8-6-12(11-14)7-9-13/h6-9,14H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKWWRJIRRINEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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